molecular formula C12H15ClN2O4S B5160577 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5160577
M. Wt: 318.78 g/mol
InChI Key: ZQUZBIRJPHQFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has attracted significant attention in the scientific community due to its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases.

Mechanism of Action

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide exerts its effects by inhibiting GSK-3, which is involved in the Wnt signaling pathway. GSK-3 phosphorylates beta-catenin, leading to its degradation. Inhibition of GSK-3 by this compound results in the stabilization and accumulation of beta-catenin, which activates the Wnt signaling pathway. This, in turn, promotes cell proliferation and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of pluripotency markers in ESCs and iPSCs. This compound also enhances the survival and proliferation of neural stem cells and promotes the differentiation of mesenchymal stem cells into chondrocytes. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide is its high potency and selectivity for GSK-3. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, this compound has been reported to have some limitations, including its instability in aqueous solutions and its potential to induce cellular stress responses.

Future Directions

There are several future directions for the research and development of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to promote the survival and differentiation of neural stem cells, making it a promising candidate for neural regeneration therapy. Additionally, this compound may have applications in tissue engineering and regenerative medicine, as it has been shown to enhance the differentiation of stem cells into specific cell types. Further research is needed to fully understand the potential applications of this compound and to address its limitations.

Synthesis Methods

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized using various methods, including the reaction of 2-amino-5-chlorobenzamide with N-methylmorpholine and sulfonyl chloride. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in stem cell research. It has been reported to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound, in combination with other small molecules, has been used to generate specific cell types, such as cardiomyocytes, neural progenitor cells, and pancreatic beta cells.

properties

IUPAC Name

2-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-14-12(16)10-8-9(2-3-11(10)13)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUZBIRJPHQFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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